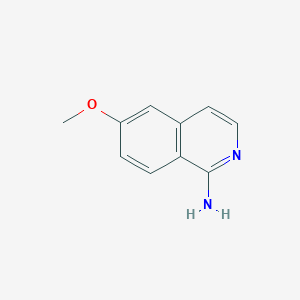

6-Methoxyisoquinolin-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxyisoquinolin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-8-2-3-9-7(6-8)4-5-12-10(9)11/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHNYLVFPAMYLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573837 | |

| Record name | 6-Methoxyisoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266690-48-6 | |

| Record name | 6-Methoxyisoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxyisoquinolin-1-amine: A Privileged Scaffold in Modern Drug Discovery

Introduction: The Significance of the Isoquinoline Core and the Emergence of 6-Methoxyisoquinolin-1-amine

Within the expansive landscape of heterocyclic chemistry, the isoquinoline nucleus stands out as a "privileged scaffold". This designation is reserved for molecular frameworks that demonstrate the ability to bind to a multitude of biological targets, rendering them exceptionally valuable in the field of drug discovery.[1] The isoquinoline structure, a bicyclic aromatic system, is a cornerstone of numerous natural products, most notably alkaloids, and has been the subject of extensive exploration in medicinal chemistry. The therapeutic relevance of isoquinoline derivatives is vast, with established applications as anticancer, anti-inflammatory, and antimicrobial agents.[1] The adaptability of the isoquinoline scaffold permits varied functionalization, paving the way for the synthesis of extensive compound libraries with diverse pharmacological profiles.[1]

This guide focuses on a particularly significant derivative: This compound . This compound incorporates a methoxy group at the 6-position and an amine group at the 1-position of the isoquinoline ring. These functional groups are not mere decorations; they are critical for modulating the molecule's electronic properties, solubility, and its capacity for hydrogen bonding. These characteristics are paramount for optimizing interactions with biological targets. As a versatile building block, this compound serves as a crucial starting material for the synthesis of more complex molecules intended for screening in pharmaceutical and materials science research.[2] This guide will provide an in-depth exploration of its chemical properties, structure, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.

Molecular Structure

The structural formula of this compound reveals a bicyclic system with a methoxy substituent on the benzene ring and an amino group on the pyridine ring.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | [1][3] |

| Molecular Weight | 174.20 g/mol | [1][2] |

| CAS Number | 266690-48-6 | [1][4] |

| Appearance | Not explicitly stated, likely a solid at room temperature. | |

| Storage | 2-8°C, protected from light, under inert gas. | [2] |

Spectral Data: A Fingerprint of the Molecule

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 6-methoxyquinoline, shows characteristic signals for the aromatic protons and the methoxy group.[5] For this compound, one would expect the aromatic protons on the isoquinoline ring to appear as multiplets or doublets in the 7.0 to 9.0 ppm range.[6] The methoxy protons (-OCH₃) would likely present as a singlet around 3.7 to 4.0 ppm.[6] The protons of the primary amine (-NH₂) would appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.[7][8]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the ten carbon atoms. Carbons directly attached to the nitrogen atom are expected to be in the 10-65 ppm region.[7] The carbon of the methoxy group would also have a characteristic shift.

-

Infrared (IR) Spectroscopy: The IR spectrum of a primary amine is characterized by N-H stretching absorptions.[7] Primary amines typically show two well-defined peaks in the 3400 to 3500 cm⁻¹ region due to asymmetric and symmetric N-H stretching.[7][8] Strong in-plane NH₂ scissoring absorptions are expected between 1550 and 1650 cm⁻¹.[7] Additionally, C-N stretching absorptions for the aromatic amine would be anticipated in the 1200 to 1350 cm⁻¹ range.[7]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (174.20 g/mol ). Fragmentation patterns can provide further structural information. For the related 6-methoxy-8-quinolinamine, the molecular ion peak is observed at m/z 174.[9]

Synthesis and Reactivity: Constructing the Core Scaffold

The synthesis of the this compound scaffold requires strategic planning to ensure the correct placement of the methoxy and amine functionalities.

Synthetic Strategies

The construction of the isoquinoline core can be achieved through classic methods such as the Bischler-Napieralski and Pomeranz-Fritsch reactions.[1] The regioselectivity of these reactions is determined by the substitution pattern of the starting materials. For the synthesis of this compound, a key consideration is the introduction of the amino group at the C1 position. The Chichibabin amination reaction on the parent 6-methoxyisoquinoline could be a viable route, as nucleophilic reactions on isoquinoline preferentially occur at the 1-position.

Illustrative Synthetic Workflow

The following diagram illustrates a potential synthetic pathway to this compound.

Caption: A potential synthetic workflow for this compound.

Experimental Protocol: Chichibabin Amination of 6-Methoxyisoquinoline

This protocol is a generalized procedure based on the known reactivity of isoquinolines.

Materials:

-

6-Methoxyisoquinoline

-

Sodium amide (NaNH₂)

-

Anhydrous N,N-dimethylaniline or other high-boiling inert solvent

-

Ammonium chloride solution (saturated)

-

Dichloromethane or ethyl acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 6-methoxyisoquinoline and anhydrous N,N-dimethylaniline.

-

Heat the mixture to 140-150 °C with stirring under a nitrogen atmosphere.

-

Carefully add sodium amide in portions to the heated solution. The reaction is exothermic and will evolve ammonia gas.

-

After the addition is complete, maintain the reaction mixture at 140-150 °C for several hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water, followed by a saturated solution of ammonium chloride to neutralize any unreacted sodium amide.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained spectra with expected values.

Applications in Drug Development: A Scaffold for Innovation

The true value of this compound lies in its role as a versatile intermediate for the synthesis of novel therapeutic agents. The amino group at the 1-position provides a convenient handle for further chemical modifications, allowing for the exploration of a vast chemical space.

Therapeutic Targets and Indications

Derivatives of isoquinolin-1-amine have been investigated for a range of therapeutic applications. Notably, 6-substituted isoquinolin-1-amine derivatives have been optimized as inhibitors of Rho-associated protein kinase (ROCK), a target implicated in various cardiovascular diseases.[10] The initial efforts in this area focused on improving ROCK-I potency while maintaining a favorable pharmacokinetic profile.[10] This was achieved by modifying the aminoisoquinoline core, demonstrating the tunability of this scaffold.[10]

The broader class of 8-amino-6-methoxyquinoline derivatives, structurally related to the topic compound, has shown promise as antiplasmodial agents for the treatment of malaria.[11] The synthesis of hybrids incorporating this quinoline moiety has been a strategy to develop new compounds against Plasmodium falciparum.[11]

Logical Relationship in Drug Design

The following diagram illustrates the central role of this compound in a typical drug discovery workflow.

Sources

- 1. This compound | 266690-48-6 | Benchchem [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. chembk.com [chembk.com]

- 4. 1-AMino-6-Methoxyisoquinoline | 266690-48-6 [chemicalbook.com]

- 5. 6-Methoxyquinoline(5263-87-6) 1H NMR spectrum [chemicalbook.com]

- 6. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

6-Methoxyisoquinolin-1-amine mechanism of action in cancer cells

An In-Depth Technical Guide to the Putative Mechanism of Action of 6-Methoxyisoquinolin-1-amine in Cancer Cells

Abstract

The isoquinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant therapeutic potential.[1] Within this class, this compound and its derivatives are emerging as promising candidates for anticancer drug development. This technical guide synthesizes the current understanding of the mechanism of action of this compound in cancer cells. Drawing upon evidence from closely related analogs, we elucidate the compound's likely impact on critical cellular processes, including the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways. This document is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the compound's molecular targets and the experimental methodologies required for its investigation.

Introduction: The Therapeutic Promise of the Isoquinoline Scaffold

Isoquinoline alkaloids and their synthetic derivatives have long been recognized for a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and analgesic effects.[2][3] In recent years, their potent anticancer properties have garnered significant attention. These compounds exert their effects through diverse mechanisms, such as binding to nucleic acids, inhibiting critical enzymes, and inducing epigenetic modifications, which collectively lead to the programmed cell death (apoptosis), autophagy, and cell cycle arrest in malignant cells.[2]

The 6-methoxyisoquinoline core, in particular, has been identified as a key pharmacophore in triggering these anticancer pathways.[1] While direct and extensive research on this compound is still emerging, studies on structurally similar compounds provide a strong foundation for understanding its potential mechanisms of action. This guide will explore these putative mechanisms, offering a scientifically grounded framework for future research and development.

A Multi-Faceted Mechanism of Action in Cancer Cells

The anticancer activity of this compound is likely not attributable to a single molecular target but rather to a coordinated disruption of multiple cellular pathways essential for tumor growth and survival. The primary mechanisms inferred from related compounds are the induction of apoptosis and cell cycle arrest, underpinned by the modulation of critical signaling cascades.

Induction of Apoptosis: The Primary Mode of Cell Killing

A principal mechanism for the anticancer activity of isoquinoline derivatives is the induction of apoptosis.[1] This programmed cell death is a crucial barrier to tumorigenesis and a primary goal of cancer therapy.

-

Caspase-Dependent Apoptosis: Studies on the derivative 6,7-dimethoxy-3-(3-methoxyphenyl)isoquinolin-1-amine (CWJ-082) have demonstrated the induction of caspase-dependent apoptosis in cervical cancer cells.[1] This intrinsic pathway is characterized by the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3 and -7), leading to the cleavage of essential cellular substrates like Poly (ADP-ribose) polymerase (PARP).[4]

-

Mitochondrial Dysfunction: The apoptotic cascade is often initiated by the loss of mitochondrial membrane potential (ΔΨm), a critical event in the intrinsic apoptotic pathway.[4] This disruption leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

-

Generation of Reactive Oxygen Species (ROS): Some isoquinoline derivatives have been shown to induce cell death through the rapid generation of intracellular ROS.[5] Elevated ROS levels create oxidative stress, which can damage cellular components and trigger apoptotic signaling, often through the activation of stress-related kinase pathways like JNK.[5]

Cell Cycle Arrest: Halting Cancer Cell Proliferation

In concert with inducing apoptosis, 6-methoxyisoquinoline derivatives have been shown to interfere with the cell cycle, preventing cancer cells from replicating.

-

G2/M Phase Arrest: The derivative CWJ-082 causes cell cycle arrest at the G2/M phase in cervical cancer cells, which is a common precursor to apoptosis.[1] This mitotic arrest is typically achieved by modulating the activity of key cell cycle regulators, such as cyclin-dependent kinases (CDKs).[1][6] For instance, the alkaloid derivative 10-methoxy-canthin-6-one induces G2/M arrest through the induction of a DNA damage cascade involving the phosphorylation of ATM, ATR, and Chk1/2.[6]

-

G0/G1 Phase Arrest: Other related compounds, such as certain tetrahydroisoquinoline derivatives, have been observed to induce arrest in the G0/G1 phase of the cell cycle.[7] This is often associated with decreased expression of CDK2, CDK6, and their regulatory cyclin partners (Cyclin E and A).[7]

The specific phase of cell cycle arrest can be concentration-dependent. For example, the indenoisoquinoline AM6-36 induces G2/M arrest at lower concentrations, while shifting to a potent apoptotic response at higher concentrations.[4][8]

Modulation of Key Signaling Pathways

The cellular effects of this compound are orchestrated by its influence on pivotal intracellular signaling networks that are commonly dysregulated in cancer.

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[9][10] Its hyperactivation is a hallmark of many cancers.[11][12] The quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine has been shown to induce cell death in pancreatic cancer by suppressing the Akt/mTOR pathway.[13] Inhibition of this pathway curtails survival signals, thereby sensitizing cancer cells to apoptosis and inducing autophagy.

The MAPK family of kinases (including ERK, JNK, and p38) plays a crucial role in transmitting extracellular signals to the nucleus to control gene expression and regulate processes like proliferation, differentiation, and apoptosis.[14]

-

Activation of Stress-Activated Kinases (JNK & p38): Several isoquinoline derivatives exert their pro-apoptotic effects through the activation of the stress-activated protein kinases (SAPKs), JNK and p38 MAPK.[4][8] Persistent activation of these pathways, often triggered by cellular stress such as ROS production, can lead to apoptosis.[5][15]

-

Down-regulation of Oncogenes: The anticancer activity of these compounds can also be linked to the down-regulation of key oncogenes like c-Myc, whose expression is often controlled by upstream signaling pathways.[4][8]

Quantitative Analysis of Cytotoxicity

The potency of novel anticancer agents is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes the cytotoxic effects of various 6-methoxyquinoline and isoquinoline derivatives across different cancer cell lines, providing a benchmark for the potential efficacy of this compound.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| 6-methoxydihydrosanguinarine (6ME) | HT29 (Colon) | 5.0 ± 0.2 µM | [5] |

| Copper-6-methoxyquinoline Complex | A549 (Lung) | 57.9 µM (24h) | [16] |

| AM6-36 | HL-60 (Leukemia) | 86 nM (96h) | [4][8] |

| MPT0B392 (Quinoline derivative) | HL60 (Leukemia) | 0.02 µM (48h) | [4] |

| 9-methoxycanthin-6-one | A2780 (Ovarian) | 4.04 ± 0.36 µM | [10] |

| 6-MDS | A549 (Lung) | 2.90 ± 0.38 µM (48h) | [17] |

Visualization of Molecular Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

The following diagram illustrates the putative signaling cascade initiated by this compound in cancer cells, leading to apoptosis and cell cycle arrest. This model is synthesized from data on closely related isoquinoline and quinoline derivatives.

Caption: Putative signaling cascade of this compound in cancer cells.

General Experimental Workflow for Mechanistic Analysis

This workflow outlines the logical progression of experiments to characterize the anticancer mechanism of a novel compound like this compound.

Caption: A logical workflow for investigating the anticancer mechanism of a novel compound.

Key Experimental Protocols

The following section provides detailed, step-by-step methodologies for the core experiments required to validate the proposed mechanism of action.

Cell Viability (MTT) Assay

Causality: This assay is the foundational step to determine the cytotoxic effect of the compound on cancer cells and to establish a dose-response curve, from which the IC50 value is calculated. The principle lies in the metabolic activity of viable cells, which reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

Causality: This flow cytometry-based assay quantitatively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it identifies late apoptotic and necrotic cells with compromised membrane integrity.[4]

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

-

Data Interpretation:

-

Annexin V (-) / PI (-): Live cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic/necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Causality: This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. This allows for the identification of cell cycle arrest at a specific phase.

Protocol:

-

Cell Treatment: Treat cells in 6-well plates with the compound as described above.

-

Cell Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

-

Washing and Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of RNA).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry. The DNA content will be displayed as a histogram.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.

Western Blotting for Signaling Protein Expression and Activation

Causality: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. By using antibodies against total and phosphorylated forms of proteins in key signaling pathways (e.g., Akt, p38, JNK) and markers of apoptosis (e.g., cleaved Caspase-3, cleaved PARP), one can directly assess the impact of the compound on these molecular pathways.

Protocol:

-

Protein Extraction: Treat cells with the compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-phospho-Akt, anti-Akt, anti-cleaved-PARP, anti-β-actin) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between treated and control samples.

Conclusion and Future Directions

While direct experimental data on this compound remains to be fully elucidated, a comprehensive analysis of its structural analogs strongly suggests a potent and multi-pronged mechanism of action against cancer cells. The available evidence points towards the induction of caspase-dependent apoptosis and cell cycle arrest, likely driven by the modulation of the PI3K/Akt/mTOR and MAPK signaling pathways. The 6-methoxyisoquinoline scaffold is a validated pharmacophore for these anticancer effects.

Future research should focus on validating these putative mechanisms specifically for this compound. This includes determining its IC50 values across a broad panel of cancer cell lines, confirming the induction of apoptosis and cell cycle arrest, and definitively identifying the modulated signaling pathways through rigorous molecular biology techniques as outlined in this guide. Further in vivo studies using xenograft models will be critical to ascertain its therapeutic potential and pharmacokinetic profile. The insights provided in this guide offer a robust framework to accelerate the investigation of this compound as a promising new lead in oncology drug discovery.

References

-

Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. PubMed. [Link]

-

Al-Anssari, R. A., et al. (2025). In silico Investigation of the Anticancer Activity of Natural Isoquinoline Alkaloids Targeting the Monoamine Oxidase A Enzyme. AUIQ Complementary Biological System, 2(2), 77-89. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Molecules, 26(15), 4469. [Link]

-

López-Mayorga, B., et al. (2019). 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. JBIC Journal of Biological Inorganic Chemistry, 24(2), 235-248. [Link]

-

Li, G., et al. (2017). An Isoquinolin-1(2H)-Imine Derivative Induces Cell Death via Generation of Reactive Oxygen Species and Activation of JNK in Human A549 Cancer Cells. Journal of Cellular Biochemistry, 118(12), 4394-4403. [Link]

-

Kim, C. S., et al. (2012). Induction of Apoptosis by 3-Amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline via Modulation of MAPKs (p38 and c-Jun N-terminal Kinase) and c-Myc in HL-60 Human Leukemia Cells. Journal of Natural Products, 75(3), 378-384. [Link]

-

Molaei, S., et al. (2023). Role of m6A modification in regulating the PI3K/AKT signaling pathway in cancer. Molecular Cancer, 22(1), 183. [Link]

-

Lee, S. K., et al. (2014). 1-Chloromethyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonic acid amide, a derivative of tetrahydroisoquinoline, induces granulocytic differentiation of the human leukemic HL-60 cells via G0/G1 phase arrest. Journal of Cancer Therapy, 5(1), 1-11. [Link]

-

Abdel-Wahab, B. F., et al. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Medicinal Chemistry Research, 25(5), 944-953. [Link]

-

Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. MDPI. [Link]

-

The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. National Institutes of Health. [Link]

-

Al-Anssari, R. A., et al. (2025). In silico Investigation of the Anticancer Activity of Natural Isoquinoline Alkaloids Targeting the Monoamine Oxidase A Enzyme. ResearchGate. [Link]

-

PubChem. 6-Methoxyisoquinoline. [Link]

-

Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed. [Link]

-

Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. National Institutes of Health. [Link]

-

Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]

-

PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia. National Institutes of Health. [Link]

-

Biologically Active Isoquinoline Alkaloids covering 2014-2018. National Institutes of Health. [Link]

-

Hamed, A. S., et al. (2020). Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. Egyptian Journal of Chemistry. [Link]

-

Induction of apoptosis by 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-c]isoquinoline via modulation of MAPKs (p38 and c-Jun N-terminal kinase) and c-Myc in HL-60 human leukemia cells. PubMed. [Link]

-

PI3K/AKT/mTOR Pathway Activity in Cancer. Frontiers. [Link]

-

Design, synthesis, in-silico studies and apoptotic activity of novel amide enriched 2-(1H)- quinazolinone derivatives. National Institutes of Health. [Link]

-

PI3K/AKT/mTOR pathway. Wikipedia. [Link]

-

DNA Damage-Inducing 10-Methoxy-canthin-6-one (Mtx-C) Promotes Cell Cycle Arrest in G2/M and Myeloid Differentiation of Acute Myeloid Leukemias and Leukemic Stem Cells. National Institutes of Health. [Link]

-

Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets. National Institutes of Health. [Link]

-

Activation of MAP Kinase Pathway by Polyisoprenylated Cysteinyl Amide Inhibitors Causes Apoptosis and Disrupts Breast Cancer Cell Invasion. MDPI. [Link]

-

Mitogen-activated protein kinase. Wikipedia. [Link]

-

BellBrook Labs. (2022). MAPK1, An Elusive Regulator of Innate Immunity. [Link]

Sources

- 1. This compound | 266690-48-6 | Benchchem [benchchem.com]

- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of Apoptosis by 3-Amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline via Modulation of MAPKs (p38 and c-Jun N-terminal Kinase) and c-Myc in HL-60 Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Isoquinolin-1(2H)-Imine Derivative Induces Cell Death via Generation of Reactive Oxygen Species and Activation of JNK in Human A549 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA Damage-Inducing 10-Methoxy-canthin-6-one (Mtx-C) Promotes Cell Cycle Arrest in G2/M and Myeloid Differentiation of Acute Myeloid Leukemias and Leukemic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Chloromethyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonic acid amide, a derivative of tetrahydroisoquinoline, induces granulocytic differentiation of the human leukemic HL-60 cells via G0/G1 phase arrest [scirp.org]

- 8. Induction of apoptosis by 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-c]isoquinoline via modulation of MAPKs (p38 and c-Jun N-terminal kinase) and c-Myc in HL-60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of m6A modification in regulating the PI3K/AKT signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 13. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mitogen-activated protein kinase - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and History of Isoquinoline Alkaloids

Introduction to Isoquinoline Alkaloids

Isoquinoline alkaloids are a large and structurally diverse class of naturally occurring compounds characterized by a 1-benzylisoquinoline skeleton.[1][2] These nitrogen-containing heterocyclic molecules are derived from the amino acid tyrosine and are predominantly found in a number of plant families, including Papaveraceae, Berberidaceae, and Ranunculaceae.[2][3] For centuries, plants containing these compounds have been exploited for their medicinal properties, and they continue to be a rich source of pharmacologically active agents.[1][2] This guide provides a comprehensive overview of the discovery, history, and scientific milestones in the field of isoquinoline alkaloids, intended for researchers, scientists, and drug development professionals.

The isoquinoline alkaloid family is vast, encompassing well-known compounds such as the analgesic morphine, the antitussive codeine, the antimicrobial berberine, and the vasodilator papaverine.[2] Their profound physiological effects have driven over two centuries of chemical and biological research, from their initial isolation in the early 19th century to modern-day investigations into their biosynthesis and synthetic production.[2][3]

The Dawn of Discovery: The 19th Century Pioneers

The story of isoquinoline alkaloids begins with the quest to understand the potent effects of opium, the dried latex from the opium poppy (Papaver somniferum).[4][5] For centuries, opium was a powerful, albeit crude, analgesic, with its dosage being dangerously unpredictable.[4][6]

The Isolation of Morphine: A Paradigm Shift

In the early 1800s, a young German pharmacist's apprentice named Friedrich Wilhelm Adam Sertürner embarked on a series of experiments to isolate the active principle of opium.[6][7] Through meticulous work, dissolving opium in acid and then precipitating the active compound with ammonia, he successfully isolated a crystalline substance in 1804.[4][6][8] He named this compound "morphium" after Morpheus, the Greek god of dreams, due to its sleep-inducing properties.[8][9]

Sertürner's work was revolutionary for several reasons. He was the first to isolate and identify the active ingredient of a medicinal plant, a groundbreaking achievement that laid the foundation for the field of alkaloid chemistry.[6][8][9] His discovery allowed for the administration of purified, standardized doses of the active compound, transforming medicine and pain management.[4][6] Sertürner's comprehensive paper, published in 1817, detailed the isolation, crystallization, and pharmacological effects of morphine, which he had courageously tested on himself and three friends.[6][7][8]

Expansion of the Opium Alkaloid Family

Following Sertürner's landmark discovery, other chemists began to investigate the composition of opium, leading to the isolation of several other important isoquinoline alkaloids.

| Alkaloid | Discoverer | Year of Discovery | Source |

| Morphine | Friedrich Sertürner | 1804 | Papaver somniferum[4][8] |

| Codeine | Pierre Jean Robiquet | 1832 | Papaver somniferum |

| Papaverine | Georg Merck | 1848 | Papaver somniferum[10][11] |

| Berberine | Buchner | 1837 | Berberis vulgaris |

Papaverine, discovered in 1848 by Georg Merck, is another significant alkaloid found in opium.[10][11] Unlike morphine and codeine, papaverine is structurally and pharmacologically distinct, acting as a vasodilator with minimal effects on the central nervous system.[5][10] Its discovery further highlighted the chemical complexity of natural plant extracts.

The 20th Century: Elucidation of Structures and Biosynthesis

The 20th century witnessed tremendous progress in understanding the chemical structures and biosynthetic origins of isoquinoline alkaloids.

Unraveling the Molecular Architecture

The complex, pentacyclic structure of morphine posed a significant challenge to chemists. It was not until 1925 that Sir Robert Robinson, a towering figure in organic chemistry, correctly proposed its intricate chemical structure.[12][13][14] This elucidation was a monumental achievement, accomplished through classical chemical degradation and derivatization techniques. The final proof of this structure, however, had to await its total synthesis by Marshall Gates in 1952.[13][15]

The Biogenetic Theory: Robinson's Insight

Sir Robert Robinson's contributions extended beyond structural elucidation. He proposed a brilliant hypothesis for the biosynthesis of isoquinoline alkaloids, suggesting they were derived from the amino acid tyrosine. His theory, which involved the condensation of a dopamine derivative with a phenylacetaldehyde derivative, provided a logical framework for understanding the formation of the benzylisoquinoline core. This biomimetic approach not only explained the structures of known alkaloids but also predicted the existence of others.

The Modern Era: Synthesis, Genomics, and Drug Development

The latter half of the 20th century and the beginning of the 21st have been marked by the development of powerful synthetic methods, a deeper understanding of the genetic basis of alkaloid production, and the continued development of drugs based on these natural scaffolds.

Cornerstones of Isoquinoline Synthesis

The construction of the isoquinoline core is a central theme in organic synthesis. Several classic named reactions have become indispensable tools for chemists in this field.

-

Bischler-Napieralski Reaction: Discovered in 1893, this reaction involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline.[16][17][18] This reaction is typically carried out using dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[16][17][19]

-

Pictet-Spengler Reaction: First reported in 1911, this reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to yield a tetrahydroisoquinoline.[20][21][22] The reaction is particularly efficient when the aromatic ring is activated with electron-donating groups and can even proceed under physiological conditions, mimicking the natural biosynthetic pathway.[20][21][23]

These foundational reactions have been refined and expanded upon over the decades, and they are now complemented by modern transition-metal-catalyzed methods that offer greater efficiency and functional group tolerance.[24]

Genomics and Transcriptomics: The New Frontier

The advent of high-throughput sequencing technologies has revolutionized the study of plant secondary metabolism. Transcriptome analysis of various isoquinoline alkaloid-producing plants, such as Coptis chinensis and Stephania tetrandra, has led to the identification of numerous genes involved in their biosynthetic pathways.[25][26][27][28] By comparing the gene expression profiles in different tissues (e.g., roots vs. leaves), researchers can pinpoint the enzymes responsible for specific biosynthetic steps.[26][27] This knowledge is not only crucial for understanding the regulation of alkaloid production in plants but also opens up possibilities for metabolic engineering and the production of these valuable compounds in microbial systems.[1]

Key Experimental Protocols in Isoquinoline Alkaloid Research

The following protocols provide standardized, step-by-step methodologies for the extraction and synthesis of isoquinoline alkaloids, reflecting both classical and modern laboratory practices.

Protocol 1: Extraction and Isolation of Berberine from Berberis Species

Berberine is a bright yellow protoberberine alkaloid found in the roots, rhizomes, and stem bark of plants in the Berberis genus.[29]

Objective: To extract and isolate berberine from the dried root powder of Berberis vulgaris.

Materials:

-

Dried and powdered root of Berberis vulgaris

-

Methanol

-

Hydrochloric acid (1 M)

-

Ammonia solution

-

Diethyl ether

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., chloroform:methanol mixtures)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Rotary evaporator

-

Standard laboratory glassware

Methodology:

-

Extraction:

-

Macerate 100 g of the dried plant powder in 500 mL of methanol for 24 hours with occasional shaking.

-

Filter the mixture and repeat the extraction process with the plant residue two more times.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 100 mL of 1 M hydrochloric acid.

-

Wash the acidic solution with 3 x 50 mL of diethyl ether to remove non-alkaloidal impurities. Discard the ether layers.

-

Make the aqueous layer alkaline (pH ~9-10) by the dropwise addition of ammonia solution.

-

Extract the liberated alkaloid base with 3 x 50 mL of chloroform.

-

Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate to dryness.

-

-

Purification by Column Chromatography:

-

Prepare a silica gel column packed in chloroform.

-

Dissolve the crude alkaloid extract in a minimal amount of chloroform and load it onto the column.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Collect fractions and monitor by TLC using a chloroform:methanol (9:1) mobile phase.

-

Combine the fractions containing the yellow berberine spot and evaporate the solvent to yield purified berberine.

-

-

Characterization:

-

Confirm the identity and purity of the isolated berberine using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry) and by comparison with a reference standard.

-

Causality Behind Experimental Choices:

-

Methanol is used for the initial extraction due to its ability to dissolve a wide range of alkaloids.

-

The acid-base partitioning step is a classic technique for separating basic alkaloids from neutral and acidic impurities. In the acidic medium, the alkaloids form water-soluble salts, while in the basic medium, they are present as free bases that are soluble in organic solvents.

-

Column chromatography is a standard purification technique that separates compounds based on their differential adsorption to the stationary phase (silica gel).

Protocol 2: General Procedure for the Pictet-Spengler Reaction

Objective: To synthesize a tetrahydroisoquinoline derivative via the Pictet-Spengler reaction.

Materials:

-

A β-arylethylamine (e.g., phenethylamine)

-

An aldehyde (e.g., formaldehyde)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid)

-

Standard laboratory glassware for inert atmosphere reactions

Methodology:

-

Reaction Setup:

-

To a solution of the β-arylethylamine (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.1 equivalents).

-

Cool the reaction mixture in an ice bath.

-

-

Acid Catalysis:

-

Slowly add the acid catalyst (e.g., 1.2 equivalents of trifluoroacetic acid) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Workup and Purification:

-

Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

The reaction is carried out under anhydrous and inert conditions to prevent side reactions, such as the hydrolysis of the intermediate iminium ion.

-

The acid catalyst is essential for the formation of the electrophilic iminium ion, which is the key intermediate that undergoes intramolecular cyclization.[21]

-

The choice of solvent and temperature can influence the reaction rate and yield. Electron-rich β-arylethylamines can undergo the Pictet-Spengler reaction under milder conditions.

Visualizations

Biosynthetic Pathway of Isoquinoline Alkaloids

Caption: Generalized biosynthetic pathway of major isoquinoline alkaloid classes from L-tyrosine.

Experimental Workflow for Alkaloid Extraction

Caption: Step-by-step workflow for the extraction and purification of isoquinoline alkaloids.

Conclusion and Future Perspectives

The journey of isoquinoline alkaloids, from their discovery in the 19th century to the present day, is a testament to the evolution of chemical and biological sciences. What began with the isolation of morphine from opium has blossomed into a vast field of research encompassing complex organic synthesis, intricate biosynthetic pathway elucidation, and modern drug development. The foundational work of pioneers like Sertürner and Robinson paved the way for our current understanding of these remarkable natural products.

Looking ahead, the field of isoquinoline alkaloids is poised for further exciting developments. The integration of genomics, proteomics, and metabolomics will continue to unravel the complexities of their biosynthesis and regulation.[1] This knowledge will be instrumental in developing sustainable biotechnological production platforms for high-value alkaloids, potentially replacing the reliance on plant sources. Furthermore, the isoquinoline scaffold remains a privileged structure in medicinal chemistry, and the ongoing exploration of its chemical space will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

-

Sertürner, F. W. A. (1817). Ueber das Morphium, eine neue salzfähige Grundlage, und die Mekonsäure, als Hauptbestandtheile des Opiums. Annalen der Physik, 55(1), 56-90. [Link]

-

Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036. [Link]

-

Kopp, K. (2002). F. W. Sertürner and the discovery of morphine. 200 years of pain therapy with opioids. Anasthesiologie, Intensivmedizin, Notfallmedizin, Schmerztherapie : AINS, 37(5), 244–249. [Link]

-

Encyclopedia.com. (n.d.). Friedrich Serturner. Retrieved from [Link]

-

Wikipedia. (n.d.). Papaverine. Retrieved from [Link]

-

Merck Group. (n.d.). Story: Papaverine. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. [Link]

-

Toxipedia. (n.d.). Serturner. Retrieved from [Link]

-

Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

-

Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

-

SmartSense. (2019, October 29). Heroes of Pharmacy Safety: Friedrich Serturner Discovers Morphine. Retrieved from [Link]

-

Wang, Y., et al. (2021). Transcriptomic and Metabolomic Insights into Benzylisoquinoline Alkaloid Biosynthesis in Goldthread (Coptis trifolia). International Journal of Molecular Sciences, 22(11), 5894. [Link]

-

Li, Y., et al. (2020). Comparative Transcriptome Analysis Reveals Candidate Genes Involved in Isoquinoline Alkaloid Biosynthesis in Stephania tetrandra. Planta Medica, 86(12), 853–863. [Link]

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Bischler-Napieralski Reaction. Retrieved from [Link]

-

wenxuecity.com. (2023, February 5). Bischler–Napieralski reaction. Retrieved from [Link]

-

Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world. Plant and cell physiology, 54(5), 647–672. [Link]

-

Vitaku, E., et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 121(23), 14353–14413. [Link]

-

Li, Y., et al. (2020). Comparative Transcriptome Analysis Reveals Candidate Genes Involved in Isoquinoline Alkaloid Biosynthesis in Stephania tetrandra. Planta Medica, 86(12), 853-863. [Link]

-

Li, M., et al. (2023). Transcriptome and Metabolome Analysis of Isoquinoline Alkaloid Biosynthesis of Coptis chinensis in Different Years. Genes, 14(12), 2232. [Link]

-

Rozwadowska, M. D. (1994). Recent progress in the enantioselective synthesis of isoquinoline alkaloids. Heterocycles, 39(2), 903-931. [Link]

-

Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

-

Chrzanowska, M., & Dreas, A. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules, 25(22), 5396. [Link]

-

Fratilescu, A. C., et al. (2019). The first Bischler–Napieralski cyclization in a room temperature ionic liquid. IntechOpen. [Link]

-

ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction. Retrieved from [Link]

-

ResearchGate. (2020). Comparative Transcriptome Analysis Reveals Candidate Genes Involved in Isoquinoline Alkaloid Biosynthesis in Stephania tetrandra. Retrieved from [Link]

-

Wang, S., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. [Link]

-

J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]

-

Samanani, N., & Facchini, P. J. (2002). The biosynthesis of papaverine proceeds via (S)-reticuline. Journal of Biological Chemistry, 277(37), 33878–33883. [Link]

-

ResearchGate. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Retrieved from [Link]

-

Oxford Reference. (n.d.). Sir Robert Robinson. Retrieved from [Link]

-

Cui, W., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Current medicinal chemistry, 27(6), 903–943. [Link]

-

Britannica. (n.d.). Papaverine. Retrieved from [Link]

-

Gregorová, J., et al. (2010). Extractions of isoquinoline alkaloids with butanol and octanol. Fitoterapia, 81(6), 565–568. [Link]

-

YouTube. (2019, March 25). morphine structure elucidation. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Isoquinoline alkaloids – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (n.d.). Berberine. Retrieved from [Link]

-

Brownstein, M. J. (2017). The Chemical History of Morphine: An 8000-year Journey, from Resin to de-novo Synthesis. Anesthesiology, 126(4), 755–763. [Link]

-

ResearchHub. (2023, March 30). Papaverine: A Miraculous Alkaloid from Opium and Its Multiple Pharmacological Activities. Retrieved from [Link]

-

YouTube. (2022, September 2). Lecture 34: Total synthesis of Morphine (Gates & Overman). Retrieved from [Link]

-

Lifeasible. (n.d.). Alkaloid Extraction Methods. Retrieved from [Link]

-

Guízar, E. (2004). BIOSYNTHESIS OF MORPHINE: ITS IMPORTANCE IN PARKINSON´S DISEASE. Revista de la Facultad de Medicina (México), 47(6), 241-246. [Link]

-

ResearchGate. (2021). Berberine: A Comprehensive Review on its Isolation, Biosynthesis, Chemistry and Pharmacology. Retrieved from [Link]

-

Rauf, A., et al. (2021). Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders. Foods, 10(9), 2087. [Link]

-

International Journal of Herbal Medicine. (2013). Isolation of Berberine from Berberis vulgaris Linn. and Standardization of Aqueous extract by RP-HPLC. Retrieved from [Link]

-

ResearchGate. (2021). Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. Retrieved from [Link]

-

Kim, M. K., et al. (2023). Isolation and Characterization of the Genes Involved in the Berberine Synthesis Pathway in Asian Blue Cohosh, Caulophyllum robustum. Plants, 12(7), 1461. [Link]

- Google Patents. (n.d.). Methods for isolating alkaloids from plants.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 4. [F. W. Sertürner and the discovery of morphine. 200 years of pain therapy with opioids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Papaverine | drug | Britannica [britannica.com]

- 6. encyclopedia.com [encyclopedia.com]

- 7. blog.smartsense.co [blog.smartsense.co]

- 8. Friedrich Sertürner - Wikipedia [en.wikipedia.org]

- 9. Serturner — Toxipedia [asmalldoseoftoxicology.org]

- 10. Papaverine - Wikipedia [en.wikipedia.org]

- 11. Story: Papaverine [merckgroup.com]

- 12. oxfordreference.com [oxfordreference.com]

- 13. youtube.com [youtube.com]

- 14. The Chemical History of Morphine: An 8000-year Journey, from Resin to de-novo Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. grokipedia.com [grokipedia.com]

- 17. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 18. jk-sci.com [jk-sci.com]

- 19. Bischler–Napieralski reaction | www.wenxuecity.com [wenxuecity.com]

- 20. grokipedia.com [grokipedia.com]

- 21. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 22. name-reaction.com [name-reaction.com]

- 23. jk-sci.com [jk-sci.com]

- 24. ijpsjournal.com [ijpsjournal.com]

- 25. mdpi.com [mdpi.com]

- 26. Comparative Transcriptome Analysis Reveals Candidate Genes Involved in Isoquinoline Alkaloid Biosynthesis in Stephania tetrandra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. thieme-connect.com [thieme-connect.com]

- 28. Transcriptome and Metabolome Analysis of Isoquinoline Alkaloid Biosynthesis of Coptis chinensis in Different Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Berberine - Wikipedia [en.wikipedia.org]

Spectroscopic Data of 6-Methoxyisoquinolin-1-amine: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic data for 6-Methoxyisoquinolin-1-amine, a key heterocyclic building block in medicinal chemistry and materials science. The isoquinoline nucleus is a privileged scaffold in drug design, and understanding the structural and electronic properties of its derivatives is paramount for the development of novel therapeutics.[1] This document offers a detailed examination of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data for this compound, providing researchers, scientists, and drug development professionals with a comprehensive reference for its characterization.

Molecular Structure and Properties

This compound (CAS RN®: 266690-48-6) is a solid at room temperature with the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol .[2][3] Its structure features an isoquinoline core with a methoxy group at the 6-position and a primary amine at the 1-position. This substitution pattern significantly influences the molecule's electronic distribution and, consequently, its spectroscopic signatures.

Caption: Molecular Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, electron ionization (EI) would be a common method for analysis.

Experimental Protocol:

A standard protocol for obtaining an EI mass spectrum would involve:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Injection: A small volume of the sample solution is injected into the mass spectrometer, typically through a gas chromatograph (GC-MS) or a direct insertion probe.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion leads to fragmentation, producing a series of characteristic fragment ions.

-

Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Summary:

| Ion | Expected m/z | Description |

| [M]⁺• | 174.08 | Molecular Ion |

| [M-CH₃]⁺ | 159.06 | Loss of a methyl radical |

| [M-CO]⁺• | 146.08 | Loss of carbon monoxide |

| [M-CH₃O]⁺ | 143.07 | Loss of a methoxy radical |

| [C₉H₇N₂]⁺ | 143.06 | Fragment from methoxy loss |

| [C₈H₆N]⁺ | 116.05 | Further fragmentation |

Interpretation of the Mass Spectrum:

The mass spectrum of this compound is expected to show a prominent molecular ion peak at an m/z of 174, corresponding to its monoisotopic mass. The fragmentation pattern would provide valuable structural information. A significant peak at m/z 159 would indicate the loss of a methyl radical (•CH₃) from the methoxy group. Another expected fragmentation pathway is the loss of a methoxy radical (•OCH₃) to yield a fragment at m/z 143. Further fragmentation of the isoquinoline ring system would produce smaller charged species.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=N, C=C, and C-O bonds.

Experimental Protocol:

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or as a mull in Nujol. Alternatively, a solution in a suitable solvent (e.g., CHCl₃) can be used.

-

Data Acquisition: The sample is placed in the path of an infrared beam, and the absorption of radiation is measured as a function of wavenumber (cm⁻¹).

Data Summary:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | C-H Stretch | Methoxy (CH₃) |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (NH₂) |

| 1620 - 1570 | C=N and C=C Stretch | Isoquinoline Ring |

| 1275 - 1200 | C-O Asymmetric Stretch | Aryl Ether (Ar-O-CH₃) |

| 1075 - 1020 | C-O Symmetric Stretch | Aryl Ether (Ar-O-CH₃) |

| 850 - 800 | C-H Out-of-plane Bend | Substituted Aromatic Ring |

Interpretation of the IR Spectrum:

The most characteristic feature in the IR spectrum of this compound will be the absorptions due to the primary amine group. Two distinct bands are expected in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. A medium to strong absorption between 1650-1580 cm⁻¹ is also anticipated due to the N-H scissoring vibration. The aromatic nature of the isoquinoline ring will be evident from C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1620-1570 cm⁻¹ region. The presence of the methoxy group will be confirmed by C-H stretching bands around 2950-2850 cm⁻¹ and strong C-O stretching bands in the 1275-1020 cm⁻¹ range.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of the hydrogen atoms in a molecule.

Experimental Protocol:

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals are recorded and Fourier transformed to produce the NMR spectrum.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | d | 1H | H-8 |

| ~ 7.5 - 7.7 | d | 1H | H-5 |

| ~ 7.2 - 7.4 | dd | 1H | H-7 |

| ~ 7.0 - 7.2 | d | 1H | H-4 |

| ~ 6.8 - 7.0 | d | 1H | H-3 |

| ~ 5.0 - 6.0 (broad) | s | 2H | NH₂ |

| ~ 3.9 | s | 3H | OCH₃ |

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound will display signals corresponding to the aromatic protons, the amine protons, and the methoxy protons. The aromatic protons will appear as doublets and doublets of doublets in the downfield region (δ 6.8-8.0 ppm) due to spin-spin coupling with neighboring protons. The exact chemical shifts and coupling constants will depend on the electronic effects of the amine and methoxy substituents. The amine protons are expected to appear as a broad singlet in the region of δ 5.0-6.0 ppm, and its chemical shift can be concentration and solvent dependent. The methoxy protons will give a sharp singlet at approximately δ 3.9 ppm, integrating to three protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol:

-

Sample Preparation: A more concentrated solution of the sample in a deuterated solvent is typically required for ¹³C NMR compared to ¹H NMR.

-

Data Acquisition: The spectrum is usually acquired with proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | C-6 (C-O) |

| ~ 158 | C-1 (C-N) |

| ~ 140 | C-8a |

| ~ 138 | C-4a |

| ~ 130 | C-8 |

| ~ 125 | C-4 |

| ~ 122 | C-5 |

| ~ 120 | C-7 |

| ~ 105 | C-3 |

| ~ 55 | OCH₃ |

Interpretation of the ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbon atoms attached to heteroatoms (oxygen and nitrogen) will be the most downfield. The C-6 carbon, attached to the electron-donating methoxy group, and the C-1 carbon, bonded to the amine group, are expected to resonate at approximately δ 160 and δ 158 ppm, respectively. The remaining aromatic carbons will appear in the δ 105-140 ppm region. The methoxy carbon will give a signal at around δ 55 ppm.

Sources

6-Methoxyisoquinolin-1-amine: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The quest for novel therapeutics is an intricate dance between chemical diversity and biological relevance. Within this landscape, "privileged scaffolds" have emerged as powerful starting points for drug discovery, offering a molecular framework capable of interacting with multiple biological targets.[1][2][3] This guide focuses on one such scaffold: 6-methoxyisoquinolin-1-amine. Its unique structural and electronic properties have positioned it as a cornerstone in the development of a new generation of targeted therapies, particularly in oncology and immunology. We will delve into the synthetic intricacies, explore its diverse therapeutic applications with a focus on mechanistic insights, and provide a forward-looking perspective on the untapped potential of this remarkable core.

Section 1: The Essence of a Privileged Scaffold: Introducing this compound

The term "privileged scaffold," first introduced by Evans in 1988, describes a molecular framework that can serve as a template for the design of ligands for a variety of biological targets.[3] These scaffolds are not merely inert skeletons; they possess inherent properties that predispose them to favorable interactions with biological macromolecules. Natural products are a rich source of such privileged structures. The isoquinoline nucleus, a bicyclic aromatic system, is a prominent example, found in numerous alkaloids with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[4]

The this compound core, a specific embodiment of this privileged scaffold, offers several key advantages to the medicinal chemist:

-

Structural Rigidity and Defined Vectorial Display: The fused ring system provides a rigid platform, which helps to minimize the entropic penalty upon binding to a target. This rigidity also allows for the precise, three-dimensional positioning of substituents to probe specific interactions within a binding pocket.

-

Hydrogen Bonding Capabilities: The primary amine at the 1-position and the nitrogen atom within the isoquinoline ring act as both hydrogen bond donors and acceptors, crucial for anchoring the molecule to its biological target.

-

Modulable Electronics: The methoxy group at the 6-position is an electron-donating group that can influence the pKa of the ring nitrogen and the overall electron density of the scaffold, thereby modulating its binding properties and pharmacokinetic profile.

-

Synthetic Tractability: As will be discussed in the next section, the isoquinoline core is amenable to a variety of synthetic transformations, allowing for the creation of diverse chemical libraries for screening and optimization.

These inherent features make this compound a highly versatile and valuable starting point for the design of potent and selective inhibitors of various enzymes, particularly kinases.

Section 2: Synthetic Strategies and Methodologies: Building the Core and Its Analogs

The construction of the this compound scaffold and its derivatives is a critical aspect of harnessing its therapeutic potential. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and scale of synthesis.

2.1 Core Synthesis: The Bischler-Napieralski Approach

A common and effective method for the synthesis of the 1-substituted-3,4-dihydroisoquinoline precursor is the Bischler-Napieralski reaction.[5] This involves the cyclization of an N-(2-phenylethyl)acyl amide, which can then be further elaborated to the desired this compound.

Experimental Protocol: Synthesis of a 1-Substituted-6-methoxy-3,4-dihydroisoquinoline Precursor

-

Amide Formation: React 2-(3-methoxyphenyl)ethylamine with a suitable acylating agent (e.g., an acid chloride or anhydride) in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature to form the corresponding N-acyl-2-(3-methoxyphenyl)ethylamine.

-

Cyclization (Bischler-Napieralski): Treat the amide from step 1 with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) in an inert solvent like toluene or acetonitrile at reflux to effect the cyclization to the 1-substituted-6-methoxy-3,4-dihydroisoquinoline.

-

Aromatization and Amination: Subsequent aromatization and introduction of the amine at the 1-position can be achieved through various methods, including oxidation followed by amination.

2.2 Derivatization Strategies: Exploring Chemical Space

The true power of a privileged scaffold lies in its ability to be readily functionalized. The this compound core offers several points for modification to explore structure-activity relationships (SAR):

-

N-Substitution of the 1-amino group: The primary amine is a key handle for introducing a wide variety of substituents via acylation, alkylation, or reductive amination. This position is often crucial for targeting specific interactions within the active site of an enzyme.

-

Modification of the 6-methoxy group: While the methoxy group is a common feature, it can be replaced with other alkoxy groups or bioisosteres to fine-tune solubility, metabolic stability, and target engagement.

-

Substitution on the isoquinoline ring: The aromatic rings of the isoquinoline nucleus can be further functionalized with various substituents (e.g., halogens, alkyls, cyano groups) to modulate the electronic properties and steric profile of the molecule.

Workflow for Derivative Synthesis

Caption: Synthetic diversification of the this compound scaffold.

Section 3: Therapeutic Applications and Mechanistic Insights

The versatility of the this compound scaffold is evident in the broad range of biological targets it has been shown to modulate. A prominent area of success has been in the development of kinase inhibitors.

3.1 Bruton's Tyrosine Kinase (BTK) Inhibition in B-cell Malignancies

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[6] Dysregulation of this pathway is a hallmark of many B-cell malignancies.

Tirabrutinib (ONO-4059): A Case Study

Tirabrutinib (ONO-4059) is a second-generation, orally active, and irreversible BTK inhibitor that features the this compound scaffold.[7][8] It has been approved in Japan for the treatment of relapsed or refractory primary central nervous system lymphoma (PCNSL).[9]

-

Mechanism of Action: Tirabrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[7] This blocks the downstream signaling cascade, ultimately inducing apoptosis in malignant B-cells.

BTK Signaling Pathway and Point of Inhibition

Caption: Simplified BTK signaling pathway and the inhibitory action of Tirabrutinib.

Quantitative Data: Potency of Tirabrutinib

| Cell Line | IC₅₀ (nM) |

| OCI-Ly10 | 9.127[7] |

| SU-DHL-6 | 17.10[7] |

3.2 Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK) Inhibition

The 6-substituted isoquinolin-1-amine scaffold has also been successfully employed in the development of inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[10] ROCK is a key regulator of the actin cytoskeleton and is implicated in a variety of cardiovascular diseases. Optimization of fragment-derived hits led to the development of potent ROCK inhibitors with good in vivo efficacy in hypertensive models.[10]

Section 4: Future Perspectives and Emerging Opportunities

The journey of the this compound scaffold in medicinal chemistry is far from over. While its success in kinase inhibition is well-established, several exciting avenues for future exploration remain:

-

Exploring New Target Classes: The inherent properties of this scaffold make it an attractive starting point for designing inhibitors of other enzyme families, such as phosphodiesterases, and for targeting protein-protein interactions.

-

Application in Other Therapeutic Areas: Beyond oncology and cardiovascular disease, this scaffold could be explored for its potential in neurodegenerative diseases, inflammatory disorders, and infectious diseases.

-

Development of PROTACs and Molecular Glues: The synthetic tractability of the this compound core makes it an ideal building block for the development of more complex therapeutic modalities like proteolysis-targeting chimeras (PROTACs) and molecular glues.

Section 5: Conclusion

The this compound scaffold stands as a testament to the power of privileged structures in drug discovery. Its combination of structural rigidity, hydrogen bonding capacity, and synthetic versatility has enabled the development of life-changing medicines. As our understanding of disease biology deepens and new therapeutic targets emerge, this remarkable scaffold is poised to play an even more significant role in the future of medicinal chemistry.

References

-

D. A. Horton, G. T. Bourne and M. L. Smythe, "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures," Chemical Reviews, 103(3), 893-930 (2003). [Link]

-

W. C. W. C. Chan, P. D. Bailey, M. R. V. Jones, "Privileged Scaffolds for Library Design and Drug Discovery," Journal of Medicinal Chemistry, 53(15), 5583-5594 (2010). [Link]

-

M. A. Brimble, J. L. Furkert, "Natural product derived privileged scaffolds in drug discovery," Current Opinion in Chemical Biology, 49, 1-11 (2019). [Link]

-

X. Han, "Privileged Scaffolds in Drug Discovery," ScienceDirect (2020). [Link]

-

OpenOChem Learn, "Privileged Structures," OpenOChem Learn. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD., "6-Methoxyquinoline: Comprehensive Overview and Applications," NINGBO INNO PHARMCHEM CO.,LTD. (2025). [Link]

-

American Brain Tumor Association, "Study of Tirabrutinib (ONO-4059) in Patients With Primary Central Nervous System Lymphoma (PROSPECT Study)," American Brain Tumor Association (2023). [Link]

-

Zhong, M., et al., "Improved and Practical Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride," ResearchGate (2004). [Link]

-

S. O. A. T. a. A. M. K. Joanna Matysiak, "Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives," National Institutes of Health (2023). [Link]

-

MySkinRecipes, "this compound," MySkinRecipes. [Link]

-

A. J. P. A. C. a. S. J. C. Craig R. McDonald, "Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors," PubMed (2011). [Link]

-

ResearchGate, "A Synthesis of Aaptamine from 6,7-Dimethoxy-1-methylisoquinoline," ResearchGate (2008). [Link]

-

N. Narita, et al., "Three-year follow-up analysis of phase 1/2 study on tirabrutinib in patients with relapsed or refractory primary central nervous system lymphoma," Cancer Science, 115(4), 1366-1376 (2024). [Link]

-

ONO PHARMA USA, "ONO PHARMA USA Announces the Initiation of Phase 2 Study of Tirabrutinib, a BTK Inhibitor, in Patients with Primary Central Nervous System Lymphoma," ONO PHARMA USA (2021). [Link]

-

Wikipedia, "Bruton's tyrosine kinase," Wikipedia. [Link]

-